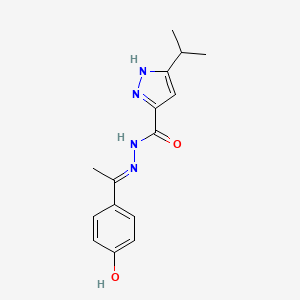
1-Benzyl-5-carbamoyl-3-chloro-6-imino-1,6-dihydropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminocarbonyl)-1-benzyl-3-chloro-6-imino-1,6-dihydro-2-pyridinecarboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a benzyl group, and various functional groups such as an amino group, a carbonyl group, and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminocarbonyl)-1-benzyl-3-chloro-6-imino-1,6-dihydro-2-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the carbonylation of appropriate substrates to introduce the carbonyl group into the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of suitable catalysts and reagents is crucial for achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(aminocarbonyl)-1-benzyl-3-chloro-6-imino-1,6-dihydro-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-(aminocarbonyl)-1-benzyl-3-chloro-6-imino-1,6-dihydro-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(aminocarbonyl)-1-benzyl-3-chloro-6-imino-1,6-dihydro-2-pyridinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
5-(aminocarbonyl)-1-benzyl-3-chloro-6-imino-1,6-dihydro-2-pyridinecarboxylic acid: shares similarities with other pyridine derivatives and benzyl-substituted compounds.
Indole derivatives: These compounds also contain aromatic rings and functional groups that allow for diverse biological activities.
Uniqueness
The uniqueness of 5-(aminocarbonyl)-1-benzyl-3-chloro-6-imino-1,6-dihydro-2-pyridinecarboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12ClN3O3 |
|---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
1-benzyl-5-carbamoyl-3-chloro-6-iminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H12ClN3O3/c15-10-6-9(13(17)19)12(16)18(11(10)14(20)21)7-8-4-2-1-3-5-8/h1-6,16H,7H2,(H2,17,19)(H,20,21) |
InChI Key |
RFGQRUGAUVVGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=C(C2=N)C(=O)N)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B11674553.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674556.png)
![(2Z)-2-[1-(3-methylanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11674558.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11674567.png)
![4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]aniline](/img/structure/B11674573.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11674575.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11674580.png)
![N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11674589.png)


![Ethyl 2-({5-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B11674600.png)
![2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11674614.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11674621.png)
